N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
CAS No. |
562048-01-5 |
|---|---|
Molecular Formula |
C18H20N4OS2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H20N4OS2/c1-4-22-17(15-6-5-7-24-15)20-21-18(22)25-11-16(23)19-14-9-12(2)8-13(3)10-14/h5-10H,4,11H2,1-3H3,(H,19,23) |
InChI Key |
KBIPJRDFHKRGCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 372.5 g/mol. This compound incorporates a 3,5-dimethylphenyl group , a triazole ring substituted with a thiophenyl group , and an acetamide moiety . Its unique structural features suggest potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound may exhibit significant antimicrobial properties. The triazole ring is known for its ability to interact with various biological targets, potentially modulating enzyme activities or receptor functions. Preliminary studies suggest that this compound could have therapeutic applications in treating infections due to its ability to inhibit specific biological pathways.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methylphenyl)-2-{[4-pyridyl]-4H-1,2,4-triazol-3-thiol}acetamide | Contains pyridine and triazole rings | Antifungal properties |
| 4-amino-5-benzylthio-1H-pyrazole | Pyrazole ring with thioether functionality | Anticancer activity |
| 1-{[1-(3-chlorophenyl)ethenyl]-4-methylthio}-1H-pyrazole | Pyrazole ring with chlorophenyl substitution | Antimicrobial properties |
Antifungal and Anticancer Activities
The compound has been evaluated for its antifungal and anticancer activities. Studies on related triazole derivatives have shown promising results against various fungal strains and cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger .
In anticancer research, compounds featuring the triazole moiety have been found to exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that certain triazole derivatives can inhibit cell proliferation in human colon cancer (HCT116) cells with IC50 values comparable to established chemotherapeutic agents .
The mechanism of action for this compound likely involves the inhibition of key enzymes or pathways relevant to microbial growth and cancer cell proliferation. Molecular docking studies suggest that these compounds may act via inhibition of tyrosine kinases (e.g., CDK2), which are critical in regulating the cell cycle .
Study 1: Antifungal Activity Assessment
A study evaluated the antifungal activity of several triazole derivatives against Candida albicans using the microbroth dilution method. The results indicated that certain derivatives exhibited potent antifungal activity with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents .
Study 2: Anticancer Efficacy
In another case study focusing on the anticancer potential of triazole-based compounds, researchers synthesized a series of derivatives and tested their efficacy against human cancer cell lines. One derivative showed an IC50 value of 8.25 μM against HCT116 cells, indicating substantial anticancer activity .
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